molecular formula C9H20O4Si2 B098957 Bis(trimethylsilyl) malonate CAS No. 18457-04-0

Bis(trimethylsilyl) malonate

Cat. No. B098957
CAS RN: 18457-04-0
M. Wt: 248.42 g/mol
InChI Key: ATCKJLDGNXGLAO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) malonate is a chemical compound that has been studied for various applications, including its use as an electrolyte additive in lithium-ion batteries, in the synthesis of β-keto acids and methyl ketones, and as a precursor for other functionalized compounds. It is part of a broader class of compounds that include bis(trimethylsilyl) derivatives, which are known for their reactivity and utility in organic synthesis and materials science .

Synthesis Analysis

The synthesis of bis(trimethylsilyl) malonate and related compounds often involves transmetalation reactions, as seen in the case of alkaline-earth-metal bis(trimethylsilyl)amides . These compounds can be synthesized in high yield from bis(trimethylsilyl)amido tin (II) using common organic solvents. Additionally, bis(trimethylsilyl) malonate can be acylated with acid chlorides and acyl carbonates using triethylamine and magnesium or lithium salts to give β-keto acids or methyl ketones . This method is highlighted for its safety, convenience, and cost-effectiveness, especially for large-scale reactions.

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl) derivatives can vary significantly depending on the specific compound and its substituents. For example, the alkaline-earth-metal diamides without complexating reagents appear to be dimeric in benzene and toluene . The molecular structure can play a crucial role in the reactivity and properties of these compounds.

Chemical Reactions Analysis

Bis(trimethylsilyl) derivatives exhibit diverse reactivity. For instance, bis(trimethylsilyl)bicyclo[n,1,0]alkanes react with acids, leading to substitution reactions and ring-opening processes . The size of the larger ring in these compounds influences the reaction's orientation, which can be rationalized by steric hindrance considerations. Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene result in homolytic aromatic substitution, producing various silylated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl) malonate derivatives are tailored for specific applications. For example, bis(trimethylsilyl) 2-fluoromalonate esters have been used as additives in lithium-ion battery electrolytes to improve capacity retention and prevent the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces . The additives also help maintain the crystal structure of the cathode material at high voltages, demonstrating the importance of the physical and chemical properties of these compounds in practical applications.

Scientific Research Applications

  • Synthesis of β-Keto Acids and Methyl Ketones : Bis(trimethylsilyl) malonate is utilized for acylating with acid chlorides and acyl carbonates, using triethylamine and magnesium or lithium salts. This method is particularly advantageous for large-scale reactions due to its safety, convenience, and cost-effectiveness (Rathke & Nowak, 1985).

  • Cyclocondensation Reactions : In the synthesis of six-membered heterocycles, bis(trimethylsilyl) malonate is explored as a novel agent for cyclocondensation with 1,3-dinucleophiles (Stadlbauer et al., 2001).

  • High Voltage Lithium Ion Batteries : Bis(trimethylsilyl) malonate derivatives have been studied as electrolyte additives in high voltage lithium ion batteries. They help in preventing the formation of thick solid electrolyte interphase films and maintaining the crystal structure of cathodes (Lyu et al., 2019).

  • Metal Reductions and Synthesis of Keten Acetals : The reduction of disubstituted malonates or treatment with base in the presence of trimethylchlorosilane yields high yields of disubstituted keten alkyl trimethylsilyl acetals (Kuo et al., 1971).

  • Conjugate Addition in Organic Synthesis : Bis(trimethylsilyl) malonate has been used in the conjugate addition of hydroxylamino derivatives to alkylidene and arylidene malonates, which can be performed in a catalytic and enantioselective way using chiral Lewis acids (Cardillo et al., 2001).

  • Novel Additives for Lithium-Ion Cells : As a precursor additive, bis(trimethylsilyl) malonate is shown to be effective in high-voltage NMC/graphite lithium-ion cells. It forms lithium tetrafluoro(malonato)phosphate and lithium difluoro(malonato)borate, improving cycling and storage performance at high voltages (Azam et al., 2022).

  • Silylation of Lipolysis Products : This compound is used in the silylation of lipolysates for gas-liquid chromatography, allowing direct injection onto the column and eliminating the need for prior conversion of free fatty acids to methyl esters (Tallent & Kleiman, 1968).

  • MOCVD of HfO2 and ZrO2 Thin Films : New Hf and Zr malonate complexes, including bis(trimethylsilyl) malonate, have been synthesized for metal-organic chemical vapor deposition (MOCVD) of HfO2 and ZrO2 thin films. These compounds show promising thermal properties and stability (Pothiraja et al., 2009).

  • Oxidation of Alcohols to Aldehydes and Ketones : Bis(trimethylsilyl) peroxide, a derivative of bis(trimethylsilyl) malonate, has been used as an effective oxidant of alcohols in the presence of chromium(VI) or ruthenium(II) complexes (Kanemoto et al., 1988).

Safety And Hazards

Bis(trimethylsilyl) malonate is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof equipment . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

bis(trimethylsilyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCKJLDGNXGLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171590
Record name Bis(trimethylsilyl) malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl) malonate

CAS RN

18457-04-0
Record name Propanedioic acid, 1,3-bis(trimethylsilyl) ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylsilyl) malonate
Source ChemIDplus
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Record name Bis(trimethylsilyl) malonate
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Record name Bis(trimethylsilyl) malonate
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Record name BIS(TRIMETHYLSILYL) MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
MW Rathke, MA Nowak - Synthetic Communications, 1985 - Taylor & Francis
Bis(trimethylsilyl) malonate is acylated in good yields with acid chlorides and acyl carbonates using triethylamine and magnesium or lithium salts to give β-keto acids or methyl ketones. …
Number of citations: 30 www.tandfonline.com
W Stadlbauer, ES Badawey, G Hojas, P Roschger… - Molecules, 2001 - mdpi.com
The use of malonates such as diethyl malonates 9, (chlorocarbonyl)ketenes 15 and bis(2,4,6-trichlorophenyl) malonates 18 as reagents for cyclocondensation with 1,3-dinucleophiles to …
Number of citations: 49 www.mdpi.com
OA Mamer, SS Tjoa - Clinical Chemistry, 1973 - academic.oup.com
Malonic acid silylates readily to yield the expected bis-trimethylsilyl (TMS) ester; this ester reacts further in the silylating mixture to yield a tris-TMS derivative, apparently through …
Number of citations: 10 academic.oup.com
W Kläui, U Schilde, M Schmidt - Inorganic chemistry, 1997 - ACS Publications
Fluoro[η 3 -tris(3-R-5-methylpyrazol-1-yl)hydroborato]zinc(II) complexes, Tp R,Me ZnF (with R = p-Tol, t-Bu), have been prepared by metathesis of Tp p- Tol,Me ZnOAc with KF in MeOH/…
Number of citations: 63 pubs.acs.org
R Pothiraja, A Milanov, H Parala, M Winter… - Dalton …, 2009 - pubs.rsc.org
New Hf and Zr malonate complexes have been synthesized by the reaction of metal amides with different malonate ligands (L = dimethyl malonate (Hdmml), diethyl malonate (Hdeml), di…
Number of citations: 18 pubs.rsc.org
B Rousseau, JP Beaucourt, L Pichat - Tetrahedron Letters, 1982 - Elsevier
Five new routes to (R,S) mevalonolactone suitable for the labelling with 14 C or 13 C at positions 4,5 or 5 or 3′ are outlined. Three of them involve the use of the 2, 4, 10-…
Number of citations: 6 www.sciencedirect.com
MA Nowak - 1986 - elibrary.ru
Bis (trimethylsilyl) malonate, in the presence of triethylamine and lithium or magnesium halides, is converted to its enolate anion. Under these conditions, the enolate anion is C-acylated …
Number of citations: 0 elibrary.ru
S Azam, Q Meisner, CP Aiken, W Song… - Journal of The …, 2022 - iopscience.iop.org
In search for new classes of additives for high voltage NMC/graphite lithium-ion cells, the precursor additive bis (trimethylsilyl) malonate (bTMSM) is shown to be activated via a …
Number of citations: 2 iopscience.iop.org
T Kappe - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 504‐64‐3 ] C 3 O 2 (MW 68.03) InChI = 1S/C3O2/c4‐2‐1‐3‐5 InChIKey = GNEVIACKFGQMHB‐UHFFFAOYSA‐N (1,3‐dielectrophile used mainly for the synthesis of five‐ and …
Number of citations: 4 onlinelibrary.wiley.com
Y Zhu, S Xia, M Zhu, W Yi, J Cheng, G Song… - European journal of …, 2010 - Elsevier
A series of novel imidazopyrazinone derivatives were synthesized and evaluated with regard to their ability to inhibit dipeptidyl peptidase IV (DPP-IV) in vitro. Of these compounds (2R)-4…
Number of citations: 32 www.sciencedirect.com

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